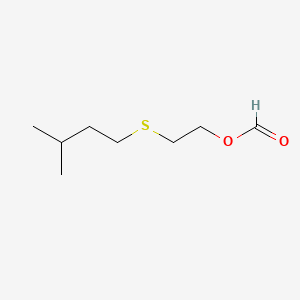

2-((3-Methylbutyl)thio)ethyl formate

Description

Structure

3D Structure

Properties

CAS No. |

83803-47-8 |

|---|---|

Molecular Formula |

C8H16O2S |

Molecular Weight |

176.28 g/mol |

IUPAC Name |

2-(3-methylbutylsulfanyl)ethyl formate |

InChI |

InChI=1S/C8H16O2S/c1-8(2)3-5-11-6-4-10-7-9/h7-8H,3-6H2,1-2H3 |

InChI Key |

NDVUTZCIHBKAPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCSCCOC=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Pathways

Strategies for Formate (B1220265) Ester Moiety Construction

The construction of the formate ester group is a critical step in the synthesis. This is typically achieved by reacting an alcohol with a source of the formyl group, such as formic acid or its derivatives.

The most traditional method for forming esters is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com In the context of synthesizing the target molecule, this would involve the reaction of 2-((3-Methylbutyl)thio)ethanol with formic acid.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of one reactant (typically the alcohol) or to remove the water that is formed as a byproduct. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of formic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com The synthesis of simple formate esters, such as ethyl formate, is well-documented, often employing a distillation process to remove the lower-boiling point ester from the reaction mixture and shift the equilibrium to the product side. youtube.com

In recent years, biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for ester synthesis. nih.gov Lipases, a class of hydrolase enzymes, are particularly effective for this transformation. nih.govnih.gov These enzymes can function in non-aqueous environments, where they catalyze esterification and transesterification reactions instead of their native hydrolytic function. nih.gov

For the synthesis of formate esters, immobilized lipases are frequently employed to enhance stability and allow for reuse, which improves the economic feasibility of the process. nih.gov A widely used biocatalyst is Novozym 435, which is an immobilized form of lipase (B570770) B from Candida antarctica. nih.gov Studies on the synthesis of octyl formate have shown that reaction parameters such as enzyme concentration, the molar ratio of reactants, temperature, and solvent choice are critical for achieving high conversion rates. For instance, a maximum conversion of 96.51% for octyl formate was achieved using Novozym 435 at 40°C with a 1:7 molar ratio of formic acid to octanol. nih.gov These mild reaction conditions often lead to fewer byproducts and a cleaner reaction profile compared to acid-catalyzed methods. nih.gov

Table 1: Exemplary Parameters for Lipase-Catalyzed Formate Ester Synthesis

| Parameter | Condition | Effect on Yield/Conversion | Reference |

|---|---|---|---|

| Enzyme Type | Novozym 435 (Immobilized Candida antarctica lipase B) | High activity and stability; widely used for various ester syntheses. | nih.govnih.gov |

| Reactant Molar Ratio (Acid:Alcohol) | 1:7 (Formic Acid:Octanol) | An excess of alcohol shifts the equilibrium, leading to higher conversion (up to 80.71% in one study before optimization). | nih.gov |

| Temperature | 40°C - 60°C | Optimal temperature balances reaction rate and enzyme stability. Temperatures for phytosterol ester synthesis can range from 30 to 101°C. | nih.govmdpi.com |

| Solvent | Isooctane, 1,2-dichloroethane | Solvents with a high log P value, like isooctane, often improve lipase activity and stability. | nih.govmdpi.com |

| Enzyme Concentration | 15 g/L | Higher concentration generally increases the reaction rate up to a certain point. | nih.gov |

Approaches to Thioether Bond Formation

The formation of the thioether (C-S-C) bond is the second key transformation. This can be accomplished by reacting a thiol, in this case, 3-methyl-1-butanethiol (B42731), with an appropriate electrophile.

A foundational method for thioether synthesis is the Williamson ether synthesis analogue, involving the nucleophilic substitution of a halide by a thiolate anion. To form 2-((3-Methylbutyl)thio)ethyl formate, this pathway could involve the reaction of 3-methyl-1-butanethiol with a 2-haloethyl formate (e.g., 2-chloroethyl formate or 2-bromoethyl formate). The thiol is typically deprotonated with a base (like sodium hydroxide (B78521) or sodium ethoxide) to form the more nucleophilic thiolate, which then displaces the halide from the ethyl formate derivative in an SN2 reaction.

Alternatively, the thiol functional group can be introduced onto a precursor molecule. For instance, a related synthesis of a mercaptobutyric acid derivative involved treating a bromo-substituted precursor with thiourea, followed by hydrolysis to yield the corresponding thiol. imreblank.ch This thiol can then undergo subsequent reactions, such as the esterification described in section 2.1.1.

Modern organic synthesis has been greatly advanced by the development of transition-metal-catalyzed cross-coupling reactions for forming carbon-heteroatom bonds. nih.gov The formation of C–S bonds is no exception. Palladium-catalyzed reactions are among the most important methods for coupling thiols with aryl or vinyl halides and pseudohalides to synthesize thioethers. nih.gov While traditionally used for aryl and vinyl substrates, the field has expanded to include couplings of alkyl electrophiles. nih.gov

In a hypothetical pathway for the target molecule, a palladium catalyst could potentially be used to couple 3-methyl-1-butanethiol with a vinyl-containing formate precursor, although this is less common for saturated thioethers. These reactions typically require a catalyst (e.g., a palladium complex), a ligand, and a base. The main advantage of these methods is their broad functional group tolerance, though they often require harsher conditions than some other methods. nih.gov

The thiol-ene reaction is a powerful and efficient method for thioether synthesis that has gained prominence as a "click chemistry" reaction due to its high yields, stereoselectivity, and rapid rates under mild conditions. wikipedia.org The reaction proceeds via the addition of a thiol across a double bond. wikipedia.org

To synthesize this compound, this pathway would involve the reaction between 3-methyl-1-butanethiol and vinyl formate. The reaction is typically initiated by radicals, which can be generated by photolysis (UV light) or a radical initiator (e.g., AIBN). nih.gov The process involves the formation of a thiyl radical from the thiol, which then adds to the alkene in an anti-Markovnikov fashion. nih.gov This generates a carbon-centered radical that subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. wikipedia.org This method is advantageous because it proceeds under ambient conditions and is highly efficient. wikipedia.org

Table 2: Comparison of Thioether Bond Formation Strategies

| Method | Reactants | Mechanism | Key Advantages | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-methyl-1-butanethiolate + 2-haloethyl formate | SN2 | Well-established, uses common reagents. | imreblank.ch |

| Transition-Metal Cross-Coupling | 3-methyl-1-butanethiol + vinyl halide/pseudohalide | Catalytic Cycle (Oxidative Addition, Reductive Elimination) | Broad scope, high functional group tolerance. | nih.gov |

| Thiol-Ene Reaction | 3-methyl-1-butanethiol + vinyl formate | Radical Chain Reaction (Anti-Markovnikov) | High efficiency ("click" chemistry), mild conditions, rapid. | wikipedia.orgresearchgate.net |

Table of Compounds

Alternative Thiol Surrogates in Thioether Synthesis

The synthesis of thioethers, a key structural motif in this compound, traditionally involves the use of thiols. However, due to the malodorous and volatile nature of many thiols, significant research has been dedicated to developing alternative thiol surrogates. These surrogates offer a more convenient and less odorous approach to constructing carbon-sulfur bonds.

Several classes of compounds have emerged as effective thiol surrogates in thioether synthesis. These include sulfonyl chlorides, xanthates, and isothiouronium salts. nih.govresearchgate.netnih.gov The use of these surrogates often involves in situ generation of the thiol or a reactive equivalent, which then participates in the thioether-forming reaction.

A notable method involves the use of sulfonyl chlorides as thiol surrogates. nih.gov In a one-pot synthesis, a transient intermediate formed during the phosphine-mediated deoxygenation of a sulfonyl chloride can be trapped by an activated alcohol to form the corresponding thioether. nih.gov This method is operationally simple and demonstrates a broad functional group tolerance. nih.gov

Xanthates also serve as valuable thiol surrogates, providing a general route to thioethers without the need to handle odorous thiol starting materials. researchgate.net The reaction of xanthates with alkyl or aryl halides can proceed under various conditions to yield the desired thioether. researchgate.net

Isothiouronium salts represent another class of stable and easily accessible thiol surrogates. nih.gov They can act as deoxasulfenylating agents, enabling a stereoselective, thiol-free synthesis of thioethers from alcohols. nih.gov This approach is scalable and compatible with a wide range of functional groups. nih.gov

Table 1: Comparison of Alternative Thiol Surrogates in Thioether Synthesis

| Thiol Surrogate | Precursor | Key Features |

|---|---|---|

| Sulfonyl Chlorides | Sulfonyl chlorides | One-pot synthesis, broad functional group tolerance. nih.gov |

| Xanthates | Xanthates | Avoids use of odorous thiols, general route. researchgate.net |

| Isothiouronium Salts | Isothiouronium salts | Stable, accessible, enables stereoselective synthesis. nih.gov |

Integrated Synthetic Routes for Thioether Formate Esters

The synthesis of this compound requires the formation of both a thioether linkage and a formate ester. Integrated synthetic routes that efficiently construct both functionalities are highly desirable. While a direct, one-pot synthesis of this specific compound is not extensively documented, established methods for thioether and formate ester synthesis can be combined in a sequential manner.

A plausible integrated route could involve the initial synthesis of 2-((3-methylbutyl)thio)ethanol, followed by its formylation. The synthesis of the thioether alcohol can be achieved through the reaction of 3-methyl-1-butanethiol with 2-chloroethanol (B45725) or ethylene (B1197577) oxide. Alternatively, the aforementioned thiol surrogates could be employed.

The subsequent formylation of the resulting 2-((3-methylbutyl)thio)ethanol can be accomplished through various methods. A classic approach is the Fischer esterification, which involves reacting the alcohol with formic acid in the presence of an acid catalyst. youtube.com More modern and milder methods include the use of activating agents or catalyzed reactions. For instance, gold nanoparticle-catalyzed aerobic oxidative coupling of alcohols with paraformaldehyde presents a simple method for formate ester synthesis. nih.gov This reaction proceeds through the formation of a hemiacetal intermediate, which is then oxidized. nih.gov

Table 2: Potential Integrated Synthetic Route for this compound

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1. Thioether Formation | Synthesis of 2-((3-methylbutyl)thio)ethanol | 3-methyl-1-butanethiol, 2-chloroethanol, base |

| 2. Formate Ester Formation | Formylation of 2-((3-methylbutyl)thio)ethanol | Formic acid, acid catalyst (Fischer esterification) youtube.com OR Paraformaldehyde, Au/TiO2 catalyst (oxidative coupling) nih.gov |

Investigation of Reaction Intermediates and Reaction Mechanisms in Synthesis

Understanding the reaction intermediates and mechanisms is crucial for optimizing synthetic routes and improving yields. The synthesis of this compound involves distinct mechanistic pathways for the formation of the thioether and formate ester moieties.

In the formation of the thioether via a classic SN2 reaction, a thiolate anion, generated by the deprotonation of 3-methyl-1-butanethiol, acts as a nucleophile, attacking an electrophilic carbon, such as in 2-chloroethanol. masterorganicchemistry.com The reaction proceeds with the inversion of stereochemistry if a chiral center is present at the electrophilic carbon. masterorganicchemistry.com When using thiol surrogates, the mechanism involves the in situ generation of a reactive sulfur species. For example, with sulfonyl chlorides, a transient intermediate is formed through phosphine-mediated deoxygenation, which is then intercepted by the alcohol. nih.gov

The mechanism of formate ester formation depends on the chosen method. In the Fischer esterification, the reaction is an equilibrium process catalyzed by acid. youtube.com The mechanism involves the protonation of the formic acid carbonyl group, followed by nucleophilic attack of the alcohol, and subsequent dehydration.

In the gold-catalyzed aerobic oxidative coupling of an alcohol with paraformaldehyde, the reaction is proposed to proceed through the formation of a labile hemiacetal intermediate. nih.gov This hemiacetal is then aerobically oxidized on the surface of the gold nanoparticles to yield the formate ester. nih.gov The deactivation of the formate ester's aldehyde functionality towards further nucleophilic attack prevents over-oxidation. nih.gov

Chemical Reactivity and Mechanistic Studies

Reactivity of the Formate (B1220265) Ester Group

The formate ester portion of the molecule is characterized by the carbonyl group, which is susceptible to nucleophilic attack, and the ester linkage, which can undergo hydrolysis.

Hydrolytic Degradation Mechanisms

The hydrolysis of formate esters, breaking the molecule into an alcohol and formic acid, can proceed through several mechanisms depending on the pH of the solution.

Under neutral conditions, the reaction typically follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. oup.com This process involves a rate-limiting step where a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This addition leads to the formation of a tetrahedral intermediate, which subsequently collapses, cleaving the acyl-oxygen bond to release the alcohol and formic acid. oup.com The rate of this reaction is significantly influenced by steric hindrance around the carbonyl group. oup.com

In acidic environments, the hydrolysis is catalyzed and generally proceeds via an acid-catalyzed bimolecular acyl-oxygen cleavage (AAC2) mechanism. oup.com The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Similar to the neutral mechanism, a tetrahedral intermediate is formed and then collapses to yield the final products. oup.com While an alternative pathway, the AAL1 mechanism involving alkyl-oxygen bond cleavage, is common for esters with stable carbocation leaving groups (like tert-butyl esters), it is less typical for primary esters like the ethyl formate moiety in the title compound. oup.com

| Condition | Mechanism | Description |

| Neutral | BAC2 (Bimolecular Acyl-Oxygen Cleavage) | A water molecule directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to products. The rate is influenced by steric hindrance. oup.com |

| Acidic | AAC2 (Acid-Catalyzed Acyl-Oxygen Cleavage) | The carbonyl oxygen is protonated, enhancing the carbon's electrophilicity for attack by water, followed by the formation and collapse of a tetrahedral intermediate. oup.com |

Nucleophilic Additions to the Carbonyl Center (e.g., Grignard Reactions)

The carbonyl carbon of the formate ester is an electrophilic center that readily reacts with strong nucleophiles such as Grignard reagents (R-MgX). pearson.compearson.comvaia.com Unlike other esters which typically yield tertiary alcohols, formate esters react with two equivalents of a Grignard reagent to produce a secondary alcohol after an acidic workup. pearson.comvaia.com

The mechanism involves two distinct nucleophilic addition steps:

First Addition: The Grignard reagent attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com This intermediate is unstable and collapses, expelling the ethoxide group (or, in this case, the 2-((3-methylbutyl)thio)ethoxide group) as a leaving group. This step results in the formation of an aldehyde intermediate. vaia.commasterorganicchemistry.com

Second Addition: The newly formed aldehyde is more reactive than the initial ester. A second molecule of the Grignard reagent immediately attacks the aldehyde's carbonyl carbon. pearson.com This second nucleophilic addition forms a new, more stable tetrahedral alkoxide intermediate.

Protonation: An acidic workup (e.g., addition of H₃O⁺) protonates the negatively charged oxygen of the alkoxide intermediate, yielding the final secondary alcohol product. pearson.comvaia.com

This reaction is a powerful synthetic tool for creating secondary alcohols where both alkyl groups attached to the carbinol carbon are identical and originate from the Grignard reagent. pearson.com

Reactivity of the Thioether Functional Group

The sulfur atom in the thioether linkage is a site of reactivity, primarily involving oxidation at the sulfur center or cleavage of the adjacent carbon-sulfur bonds.

Oxidation Reactions of Sulfur Centers

The sulfur atom in a thioether is in a low oxidation state and can be readily oxidized. The oxidation typically proceeds in a stepwise manner, first to a sulfoxide (B87167) and then to a sulfone, with the product being dependent on the oxidant and reaction conditions. acsgcipr.org

Common oxidizing agents like hydrogen peroxide (H₂O₂) can be used to achieve this transformation. rsc.orgresearchgate.net The reaction of a thioether with one equivalent of an oxidant under controlled conditions generally yields the corresponding sulfoxide. The use of an excess of a stronger oxidizing agent will typically lead to the formation of the sulfone. acsgcipr.orgscispace.com

The selectivity of the oxidation can be controlled. For instance, the oxidation of the thioether to the sulfoxide can often occur as a non-catalyzed reaction, while the subsequent oxidation of the sulfoxide to the sulfone may require a catalyst. rsc.orgresearchgate.net Various catalytic systems, including those based on titanium silicates or manganese, have been developed to improve selectivity and reaction rates, often using environmentally benign oxidants like H₂O₂ or O₂. researchgate.netorganic-chemistry.org

| Oxidant (Equivalents) | Primary Product | Notes |

| H₂O₂ (1 equiv) | Sulfoxide | Can often proceed without a catalyst. Careful control of stoichiometry is needed to prevent over-oxidation. acsgcipr.org |

| H₂O₂ (>2 equiv) | Sulfone | Often requires a catalyst or harsher conditions for the second oxidation step from sulfoxide to sulfone. researchgate.net |

| Peroxyacids (e.g., m-CPBA) | Sulfoxide or Sulfone | A strong oxidant capable of producing sulfones. masterorganicchemistry.com |

| Ozone (O₃) | Sulfoxide or Sulfone | Another powerful oxidant for thioethers. masterorganicchemistry.com |

Cleavage and Rearrangement Processes Involving the Thioether Moiety

The carbon-sulfur (C-S) bond in thioethers can be cleaved under specific reaction conditions. This cleavage is a key step in various synthetic transformations. A notable method involves the use of halogenating agents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) to mediate the selective cleavage of C(sp³)–S bonds. organic-chemistry.org

The proposed mechanism for cleavage by NBS suggests the formation of a bromosulfonium intermediate. organic-chemistry.org This highly reactive intermediate can then undergo further reactions, leading to the cleavage of the C-S bond. The selectivity of which C-S bond is cleaved can depend on the stability of the potential carbocation formed (e.g., benzyl (B1604629) or furfuryl groups are cleaved more readily than simple alkyl groups). organic-chemistry.org Other reagents, such as N-chlorosuccinimide (NCS) and Selectfluor, have also been employed for the metal-free cleavage of C-S bonds in thioethers, enabling transformations into other functional groups like aldehydes or β-alkoxy carbonyl compounds. researchgate.net

Derivatization Reactions for Enhanced Analytical Characterization

To facilitate analysis, particularly by gas chromatography (GC) and mass spectrometry (MS), volatile derivatives of the analyte are often prepared. For a molecule like 2-((3-Methylbutyl)thio)ethyl formate, derivatization could target either the ester or the thioether group, or it might be necessary following a cleavage reaction.

If the compound is first hydrolyzed, the resulting carboxylic acid (formic acid) and the thioether-alcohol can be derivatized. Carboxylic acids are commonly converted into more volatile esters or silyl (B83357) esters. aocs.org A widely used method is silylation, where a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. chromforum.orgsigmaaldrich.com This process significantly increases the volatility and thermal stability of the analyte for GC analysis. sigmaaldrich.com Another approach involves derivatization with alkyl chloroformates, such as ethyl chloroformate, which has been successfully used for the comprehensive analysis of metabolites in biological samples by GC-MS. nih.gov

The thioether group itself is generally stable under many derivatization conditions. nih.gov However, for specific analytical purposes, the thioether can be targeted. More commonly, if the C-S bond is cleaved to produce a thiol, the resulting sulfhydryl group can be derivatized. A variety of reagents are available for thiol derivatization, including those containing N-substituted maleimides or active halogens, to create derivatives suitable for HPLC or GC-MS analysis. nih.gov

| Target Functional Group | Derivatization Reagent | Purpose | Reference |

| Carboxylic Acid (post-hydrolysis) | BSTFA + TMCS | Forms a volatile trimethylsilyl (TMS) ester for GC analysis. | sigmaaldrich.com |

| Carboxylic Acid (post-hydrolysis) | Ethyl Chloroformate | Creates a volatile derivative for GC-MS profiling. | nih.gov |

| Thiol (post-cleavage) | N-substituted maleimides | Forms stable adducts for HPLC analysis. | nih.gov |

| Alcohol (post-hydrolysis) | BSTFA + TMCS | Forms a volatile trimethylsilyl (TMS) ether for GC analysis. | sigmaaldrich.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of molecules in solution. It provides information on the connectivity of atoms and their chemical environment.

A ¹H NMR spectrum of 2-((3-Methylbutyl)thio)ethyl formate (B1220265) would be expected to show distinct signals for each unique proton environment in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), would indicate the electronic environment of the protons. The integration of the signals would correspond to the number of protons in each environment, and the multiplicity (e.g., singlet, doublet, triplet, quartet, multiplet) would reveal the number of neighboring protons, following the n+1 rule.

Expected ¹H NMR Data (Hypothetical):

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| H-C(O)O- | ~8.0 | s | 1H |

| -O-CH₂-S- | ~4.3 | t | 2H |

| -S-CH₂-CH₂- | ~2.8 | t | 2H |

| -CH₂-CH(CH₃)₂ | ~2.6 | t | 2H |

| -CH(CH₃)₂ | ~1.8 | m | 1H |

| -CH(CH₃)₂ | ~0.9 | d | 6H |

Note: This table is a hypothetical representation and actual chemical shifts and multiplicities may vary.

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would give rise to a distinct signal. The chemical shift of these signals helps in identifying the type of carbon atom (e.g., C=O, C-O, C-S, C-C).

Expected ¹³C NMR Data (Hypothetical):

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O | ~160 |

| -O-CH₂-S- | ~65 |

| -S-CH₂-CH₂- | ~38 |

| -S-CH₂-CH₂- | ~32 |

| -CH₂-CH(CH₃)₂ | ~28 |

| -CH(CH₃)₂ | ~22 |

Note: This table is a hypothetical representation and actual chemical shifts may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 2-((3-Methylbutyl)thio)ethyl formate with high precision. This allows for the unambiguous determination of its molecular formula, C8H16O2S, by comparing the experimental mass to the calculated theoretical mass. The theoretical exact mass of this compound is 176.0871 g/mol .

Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a reproducible manner. The analysis of the resulting mass-to-charge ratios (m/z) of the fragment ions provides valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the ester and thioether linkages.

Expected Fragmentation Patterns (Hypothetical):

Loss of the formate group (-CHO₂) leading to a fragment at m/z [M-45]⁺.

Cleavage of the C-S bond, resulting in fragments corresponding to the thio-ethyl formate portion and the 3-methylbutyl radical or cation.

McLafferty rearrangement if structurally feasible.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to the compound.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected absorptions include a strong C=O stretch for the ester group around 1720 cm⁻¹, C-O stretching vibrations, and C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the C=O stretch would also be visible, the S-C and C-C bonds of the alkyl chain might show more prominent signals in the Raman spectrum.

Application of Advanced X-ray Fluorescence (XRF) in Chemical Interaction Analysis

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique primarily used for elemental analysis. It operates by irradiating a sample with X-rays, which causes the ejection of inner-shell electrons from the atoms in the sample. The subsequent filling of these vacancies by outer-shell electrons results in the emission of fluorescent X-rays with energies characteristic of each element present.

While XRF is not typically used for the detailed structural elucidation of organic molecules in the way that NMR or IR spectroscopy are, it can be a valuable tool for quantifying the elemental composition and, in some advanced applications, for providing information about the chemical state of certain elements, such as sulfur. imreblank.chdrugfuture.com

Elemental Composition and Purity Assessment

In the context of this compound, XRF can be employed to determine the presence and concentration of sulfur. This is particularly useful for quality control purposes, ensuring the correct stoichiometry of sulfur in the synthesized compound and for detecting any inorganic sulfur-containing impurities. The intensity of the sulfur Kα fluorescence signal would be directly proportional to the concentration of sulfur in the sample. nih.gov

Analysis of Chemical Interactions and Sulfur Speciation

Advanced XRF techniques, such as high-resolution Wavelength Dispersive XRF (WD-XRF), can provide insights into the chemical environment of the sulfur atom. The precise energy and shape of the sulfur Kα and Kβ emission lines are subtly influenced by the oxidation state and bonding of the sulfur atom. drugfuture.com

For this compound, the sulfur is in the thioether linkage, which represents a reduced form of sulfur. Should the compound undergo oxidation to form a sulfoxide (B87167) or a sulfone, this change in the oxidation state of the sulfur atom would result in a measurable chemical shift in the sulfur Kα X-ray emission peak. drugfuture.com This allows XRF to be used to monitor chemical reactions involving the sulfur center, such as oxidation or complexation with metal ions.

Hypothetical Research Findings

A hypothetical study using WD-XRF to analyze the oxidation of this compound could yield the data presented in the table below. In this scenario, the compound is subjected to an oxidizing agent, and the XRF spectrum is recorded over time.

Interactive Data Table: Hypothetical WD-XRF Data for the Oxidation of this compound

| Time (hours) | Sulfur Kα Peak Position (eV) | Inferred Predominant Sulfur Species |

| 0 | 2307.8 | Thioether (R-S-R') |

| 1 | 2308.1 | Mixture of Thioether and Sulfoxide |

| 4 | 2308.5 | Sulfoxide (R-SO-R') |

| 24 | 2309.2 | Sulfone (R-SO₂-R') |

This data would indicate a progressive shift of the sulfur Kα peak to higher energy, corresponding to the increasing oxidation state of the sulfur atom from a thioether to a sulfoxide and finally to a sulfone. Such an analysis would be a powerful way to study the kinetics and mechanism of chemical interactions at the sulfur center of the molecule.

Computational Chemistry and Theoretical Modeling

Environmental Chemistry and Degradation Pathways

Atmospheric Degradation Mechanisms

Once volatilized into the atmosphere, 2-((3-Methylbutyl)thio)ethyl formate (B1220265) is expected to undergo degradation primarily through photochemical and oxidative processes.

The primary atmospheric degradation pathway for most volatile organic compounds is through oxidation by reactive species, most notably the hydroxyl radical (•OH). nih.govacs.orgnd.edu Thioethers are known to react with hydroxyl radicals, leading to their oxidation. nih.govacs.orgnd.edu This process typically involves the formation of sulfoxides and sulfones. nih.govmasterorganicchemistry.comorganic-chemistry.orgresearchgate.net The presence of a thioether linkage in 2-((3-Methylbutyl)thio)ethyl formate makes it a likely target for such oxidative processes. The reaction with hydroxyl radicals is expected to be a significant, if not the dominant, removal mechanism for this compound from the atmosphere. Other atmospheric oxidants, such as nitrate (B79036) radicals (NO3) during nighttime and ozone (O3), may also contribute to its degradation, although reactions with •OH are generally faster for thioethers. acs.orgresearchgate.net

Table 1: Postulated Atmospheric Degradation Reactions of this compound

| Reactant | Postulated Primary Products | Significance |

| Hydroxyl Radical (•OH) | 2-((3-Methylbutyl)sulfinyl)ethyl formate, 2-((3-Methylbutyl)sulfonyl)ethyl formate | Major degradation pathway |

| Ozone (O3) | Oxidized sulfur products | Minor to moderate contribution |

| Nitrate Radical (NO3) | Oxidized sulfur products | Potentially significant during nighttime |

Aquatic Environmental Transformation and Fate

In aquatic environments, the fate of this compound is primarily influenced by hydrolysis and, to a lesser extent, photolysis.

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a critical degradation pathway for esters in aquatic environments. Thioesters undergo hydrolysis to yield a carboxylic acid and a thiol. nih.gov In the case of this compound, hydrolysis of the formate ester linkage is expected to be a significant transformation process. This reaction would break the ester bond, resulting in the formation of formic acid and 2-((3-methylbutyl)thio)ethanol. The rate of hydrolysis is dependent on pH and temperature. The environmental fate of formate esters in general suggests that hydrolysis can be an important process in water. taylorfrancis.comfao.org

Direct photolysis of organic compounds in water can occur if the compound absorbs light at wavelengths present in sunlight that penetrate the water column. While some pesticides and other organic molecules undergo photodegradation in aquatic systems, the efficiency of this process is highly dependent on the compound's structure and the presence of photosensitizing agents in the water. acs.org For this compound, significant direct photolysis in aqueous media is not anticipated to be a primary degradation pathway compared to hydrolysis.

Biodegradation Studies in Environmental Compartments

Information on the biodegradation of this compound is not directly available. However, studies on analogous compounds provide some insight into its potential biodegradability. The biodegradability of esters is variable and influenced by factors such as chain length and branching. nih.gov Some studies on poly(ester-thioether)s indicate that these types of structures can be susceptible to enzymatic hydrolysis and biodegradation, although the rates can be low. taylorfrancis.comfao.orgnih.gov The presence of both an ester and a thioether linkage suggests that microorganisms capable of degrading these functional groups could potentially break down this compound. Organosulfur compounds, in general, are subject to microbial degradation in the environment.

Table 2: Summary of Postulated Environmental Degradation Pathways

| Compartment | Degradation Process | Primary Degradation Products (Postulated) | Expected Significance |

| Atmosphere | Oxidative degradation (reaction with •OH) | 2-((3-Methylbutyl)sulfinyl)ethyl formate, Formic acid, other oxidized fragments | High |

| Photochemical degradation (direct photolysis) | Carbonyls, smaller volatile compounds | Low to Moderate | |

| Aquatic | Hydrolysis | Formic acid, 2-((3-Methylbutyl)thio)ethanol | High |

| Photolytic degradation | Not well-established | Low | |

| Soil/Sediment | Biodegradation | Carbon dioxide, water, sulfate | Moderate (requires specific microbial populations) |

Aerobic Biodegradation Processes

Under aerobic conditions, microorganisms are anticipated to play a significant role in the degradation of this compound. The initial step in the biodegradation is likely the enzymatic hydrolysis of the formate ester bond, a common metabolic pathway for ester-containing compounds. nih.gov This hydrolysis would yield formic acid and 2-((3-methylbutyl)thio)ethanol.

Following hydrolysis, both resulting compounds are expected to be further biodegraded. Formic acid is a simple organic acid that is readily utilized by a wide variety of microorganisms as a carbon and energy source, ultimately being mineralized to carbon dioxide and water. nih.gov

The thioether component, 2-((3-methylbutyl)thio)ethanol, would also be subject to aerobic microbial attack. The aerobic degradation of thioethers can proceed through several enzymatic pathways. One common pathway involves the oxidation of the sulfur atom to form a sulfoxide (B87167), which can then be further oxidized to a sulfone. researchgate.net These oxidized intermediates are generally more water-soluble and may be more amenable to further degradation. Another potential pathway is the cleavage of the carbon-sulfur bond, which would break the molecule into smaller, more easily metabolized fragments. Studies on similar sulfur-containing organic compounds have shown that bacteria from genera such as Pseudomonas are capable of degrading these types of molecules. nih.gov The presence of substituents on the benzene (B151609) ring of phenylthio acetates has been shown to affect the rate of aerobic microbial degradation, indicating that the structure of the rest of the molecule influences the biodegradability of the thioether moiety. nih.gov

Enzymatic hydrolysis of the ester linkage.

Mineralization of the resulting formic acid.

Oxidation of the sulfur atom in the thioether alcohol.

Cleavage of the C-S bond and subsequent degradation of the hydrocarbon fragments.

The rate and extent of aerobic biodegradation will be influenced by several factors, including the microbial population present, temperature, pH, and the availability of nutrients and oxygen.

Anaerobic Biodegradation in Sedimentary Environments

In anaerobic environments such as saturated soils and aquatic sediments, the biodegradation of this compound is also expected to occur, although likely at a slower rate than in aerobic environments. The initial step, as with aerobic degradation, is predicted to be the hydrolysis of the formate ester bond. Formate is a known key intermediate in anaerobic degradation pathways and can be utilized by various anaerobic microorganisms, including methanogens and sulfate-reducing bacteria. frontiersin.orgfrontiersin.orgwur.nl

The anaerobic degradation of the thioether portion, 2-((3-methylbutyl)thio)ethanol, is more complex. Thioethers have been shown to be biodegradable under anaerobic conditions. nih.govnih.gov Sulfate-reducing bacteria are known to play a significant role in the anaerobic degradation of organosulfur compounds in marine and freshwater sediments. nih.govhyxbocean.cnmdpi.com These bacteria can utilize the sulfur atom as a terminal electron acceptor in the absence of oxygen. The degradation of volatile organic sulfur compounds, including dimethylsulfide, has been observed in various anaerobic sludge and sediment samples, with methanogenic archaea also playing a major role. nih.gov

It is important to note that the presence of other electron acceptors, such as nitrate or iron, can also influence the microbial communities present and the specific degradation pathways that occur. acs.org

Environmental Transport and Sorption Phenomena

The environmental transport and partitioning of this compound will be governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). While specific data for this compound are unavailable, estimations can be made based on its structural components.

The presence of the ester and thioether functionalities suggests that the compound will have moderate water solubility. Ethyl formate, a related compound, is described as having moderate solubility in water. herts.ac.uk The alkyl chain (3-methylbutyl group) will contribute to its lipophilicity, suggesting some potential for sorption to organic matter in soil and sediment.

Sorption is a key process that affects the mobility and bioavailability of organic compounds in the environment. mdpi.com The tendency of a chemical to sorb to soil or sediment is often correlated with its Kow value and the organic carbon content of the solid phase. mdpi.comnih.gov For non-ionic organic compounds, sorption is primarily a partitioning process into the soil organic matter. mdpi.com Given the structure of this compound, it is expected to have a moderate log Kow, leading to some degree of sorption to soils and sediments, which would reduce its mobility in the aqueous phase. However, ethyl formate is expected to exhibit high mobility and not sorb strongly to soil. taylorfrancis.com This suggests that the formate ester portion of the molecule may lead to greater mobility than the thioether and alkyl components alone.

Specialized Applications and Broader Research Context

Significance in Interstellar Astrochemistry and Molecular Detection

The search for complex organic molecules (COMs) in the interstellar medium (ISM) is a key focus of modern astrochemistry, providing insights into the chemical origins of life. While 2-((3-Methylbutyl)thio)ethyl formate (B1220265) has not been specifically detected in space, the study of related organosulfur compounds is of profound significance. There is a well-known "sulfur depletion" problem, where the observed abundance of sulfur in dense molecular clouds is much lower than its cosmic abundance, suggesting that a significant fraction is locked away in molecules that are difficult to detect, such as sulfur-bearing solids on ice mantles. wikipedia.org

Laboratory experiments and computational models have shown that organosulfur molecules can form under conditions mimicking those in interstellar clouds. researchgate.netgoogle.com For instance, reactions on the surfaces of interstellar ice grains can lead to the formation of various sulfur-bearing species. researchgate.netgoogle.com Research has confirmed that SH radicals can initiate a network of sulfur-based reactions under interstellar conditions, leading to the formation of molecules like ethanethiol (B150549) (CH₃CH₂SH) and vinyl mercaptan (CH₂CHSH). researchgate.netgoogle.com These simpler thiols are considered important targets for astronomical observation and are precursors to more complex structures. researchgate.net

Furthermore, the ester component of the target molecule, ethyl formate (C₃H₆O₂), has been successfully identified in dust clouds within our galaxy, specifically in the star-forming region Sagittarius B2. tandfonline.com The presence of both thiols and esters in the ISM provides a strong rationale for the potential existence of larger, hybrid molecules like 2-((3-Methylbutyl)thio)ethyl formate. The detection of any large organosulfur compound would be a significant step toward understanding the inventory of cosmic carbon and solving the mystery of the missing interstellar sulfur. wikipedia.orgresearchgate.net

Utility as Chemical Intermediates in Organic Synthesis

Thioesters, including this compound, are valuable intermediates in organic synthesis due to their unique reactivity. researchgate.net They serve as effective acyl transfer agents, a role they also play in crucial biochemical processes like fatty acid metabolism. wikipedia.org

The synthesis of this compound can be accomplished through several standard organic reactions. A common laboratory method involves the reaction of 3-methylbutanethiol with ethyl chloroformate in the presence of a base. researchgate.net More broadly, the synthesis of thioesters is a well-established field in organic chemistry. Traditional methods include the acylation of thiols using carboxylic acids (with a dehydrating agent), acid anhydrides, or acyl chlorides. researchgate.netorganic-chemistry.org

Recent advancements have focused on developing more efficient and environmentally benign synthetic routes. For example, S-aryl thioformates have been developed as versatile thioester sources in palladium-catalyzed reactions for creating α,β-unsaturated thioesters, a process that avoids the use of toxic carbon monoxide gas or foul-smelling thiols. jetir.org Aromatic S-thioformates have also been explored as photoinitiators; upon exposure to light, they generate thiyl radicals that can initiate polymerization reactions, demonstrating a specialized application as a reactive intermediate. acs.org The synthesis of isotopically labeled versions, such as [²H₆]-3-Mercapto-3-methylbutyl formate, for use as internal standards in quantitative analytical studies further highlights the utility of these compounds in detailed chemical research. britannica.com

The general reactivity of thioesters allows them to be converted into other functional groups. For instance, they can be hydrolyzed to form the corresponding carboxylic acid and thiol or can be converted into amides or other esters, making them a flexible building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. researchgate.net

Role in Industrial Chemical Processes and Production Technologies

While specific large-scale industrial manufacturing processes for this compound are not publicly documented, likely due to their proprietary nature, the production technologies for thioesters and organosulfur compounds in general are well-established. These processes are crucial for industries that produce specialty chemicals, pharmaceuticals, and flavor and fragrance compounds. researchgate.netresearchgate.net

Industrial synthesis of thioesters often relies on cost-effective and scalable versions of laboratory methods. Key strategies include:

Esterification of Thiols: This is a common and direct route, involving the reaction of a thiol with a carboxylic acid or its derivative. organic-chemistry.org For industrial applications, catalysts are employed to increase reaction rates and yields. While traditional methods might use corrosive mineral acids, modern green chemistry approaches utilize solid acid catalysts like Amberlyst-15, which are easily separated and reusable, reducing environmental impact. wikipedia.org

Alkylation of Thiocarboxylates: Another prevalent method is the reaction of an alkali metal salt of a thiocarboxylic acid (e.g., potassium thioacetate) with an alkyl halide. wikipedia.org This avoids the direct handling of volatile and odorous thiols in some steps.

Carbonylation Reactions: These methods involve the introduction of a carbonyl group using carbon monoxide or other CO sources. Transition metal catalysts are often required to facilitate the reaction between organic halides, thiols, and the carbon monoxide source. researchgate.net

For compounds used in the flavor and fragrance industry, the purity of the final product is paramount. Therefore, industrial processes are often followed by rigorous purification steps, such as fractional distillation under vacuum, to isolate the desired compound and remove any unreacted starting materials or byproducts. google.com The choice of a specific production technology depends on factors like the cost of raw materials, reaction efficiency, safety considerations (especially when handling odorous sulfur compounds), and the required purity of the final product.

Contribution to Flavor and Fragrance Research (as a class of compounds, not specific sensory data)

Organosulfur compounds, including thioesters and thiols, are a significant area of research in the flavor and fragrance industry. google.com While often associated with pungent or unpleasant odors at high concentrations, many of these compounds impart unique and desirable characteristics at trace levels. google.com The class of thioformates and related thioesters contributes to this field by providing novel aroma profiles and functionalities. google.com

Research into thioesters for flavor and fragrance applications is driven by a continuous demand for new chemical entities that can create innovative scents and tastes. google.comtandfonline.com The combination of a sulfur-containing moiety and an ester group within the same molecule, as seen in this compound, can lead to complex sensory properties. For example, specific thiol-containing esters are known to impart fruity, juicy, and tropical notes, such as guava and mango characteristics, to fragrance compositions.

Furthermore, thioethers and thioesters are being investigated for their potential as "profragrances." These are precursor molecules designed to release a volatile, fragrant compound over time through a chemical reaction, such as hydrolysis, often triggered by environmental factors like moisture. This controlled-release mechanism is highly valuable in applications like fabric softeners, detergents, and personal care products, where a long-lasting scent is desired. The study of how the molecular structure of these sulfur-containing precursors influences their deposition on surfaces and subsequent fragrance release is an active area of industrial research. The development of such compounds expands the palette available to perfumers and flavorists, enabling the creation of more stable and sophisticated consumer products. tandfonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.